molecular formula C15H23NO4 B014135 11-Maleimidoundecanoic acid CAS No. 57079-01-3

11-Maleimidoundecanoic acid

Cat. No.: B014135
CAS No.: 57079-01-3
M. Wt: 281.35 g/mol
InChI Key: UVZTZBRGZXIBLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

11-Maleimidoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the E3 ubiquitin ligases and the target proteins that are intended for degradation . The maleimide functional group in the compound can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain .

Mode of Action

The compound works by forming a bridge between the E3 ubiquitin ligase and the target protein . This is achieved through the maleimide functional group, which can form covalent bonds with thiol groups present in cysteine residues . This allows the compound to bind to its targets and bring them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein .

Biochemical Pathways

The action of this compound primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound effectively marks these proteins for degradation by the proteasome . This can have downstream effects on various cellular processes, depending on the specific proteins that are targeted.

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its size, polarity, and the presence of functional groups capable of forming hydrogen bonds .

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can lead to a decrease in the activity of these proteins, potentially altering cellular functions . The specific effects would depend on the identity of the target proteins.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form covalent bonds with its targets . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

The maleimide functional group in 11-Maleimidoundecanoic acid can interact with a variety of biomolecules, including enzymes and DNA . This interaction is crucial in the formation of polymer chains, which are essential components in various biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and DNA, potentially influencing enzyme activation or inhibition and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Maleimidoundecanoic acid is typically synthesized by reacting maleic anhydride with undecanoic acid. The reaction involves the formation of an amide bond between the maleic anhydride and the undecanoic acid, followed by cyclization to form the maleimide ring . The reaction conditions usually involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 11-Maleimidoundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Michael Addition Products: Thiol or amine adducts.

    Esterification Products: Esters of this compound.

    Amidation Products: Amides of this compound.

Scientific Research Applications

11-Maleimidoundecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Maleimidohexanoic acid
  • 4-Maleimidobutyric acid
  • N-(2-Hydroxyethyl)maleimide
  • N-(2-Aminoethyl)maleimide trifluoroacetate salt

Comparison: 11-Maleimidoundecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and spacing in bioconjugation applications compared to shorter-chain maleimides like 6-Maleimidohexanoic acid and 4-Maleimidobutyric acid . This longer chain can be advantageous in reducing steric hindrance and improving the efficiency of conjugation reactions.

Properties

IUPAC Name

11-(2,5-dioxopyrrol-1-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h10-11H,1-9,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZTZBRGZXIBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205689
Record name AM-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57079-01-3
Record name 11-Maleimidoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57079-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057079013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG78EY7HVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 11-Maleimidoundecanoic acid contribute to enhanced performance in perovskite solar cells? []

A1: 11-MUA plays a crucial role in enhancing the efficiency and stability of perovskite solar cells. When incorporated into the perovskite precursor solution, the carbonyl groups (carboxyl and amide) present in 11-MUA molecules interact strongly with lead ions (Pb2+). This interaction leads to improved perovskite film quality through:

    Q2: Can this compound be used to modify nanoparticles for drug delivery applications? [, ]

    A2: Yes, 11-MUA demonstrates utility in modifying nanoparticles for drug delivery. Its chemical structure allows for covalent attachment to other molecules, enabling it to act as a linker.

    • Nanoparticle Functionalization: 11-MUA can be used to attach drugs or targeting ligands to the surface of nanoparticles. []
    • Drug Encapsulation: In the context of zwitterionic polypeptide-based nanocarriers, 11-MUA facilitates the encapsulation of the anti-cancer drug doxorubicin within the hydrophobic core of the nanocarrier. This allows for targeted delivery and controlled release of the drug. []

    Q3: Does the size of magnetic nanoparticles influence their heating properties when coated with this compound? []

    A3: Yes, the size of magnetic nanoparticles (MNPs) significantly influences their heating ability in high-frequency magnetic fields, particularly when coated with 11-MUA. Research shows that even a small increase in diameter (around 1 nm) can alter the heating performance of the MNPs. This difference is attributed to changes in hydrodynamic, structural, and magnetic properties caused by the size difference. The study highlights the importance of carefully controlling nanoparticle size when designing MNPs for applications such as magnetic hyperthermia, where precise heat generation is crucial.

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